3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one
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Overview
Description
3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one is a synthetic organic compound characterized by the presence of difluoromethyl and methoxyphenyl groups attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one typically involves the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by a cyclization reaction. Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent is a common method employed in the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one
- 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness
3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both difluoromethyl and methoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H15F2NO2 |
---|---|
Molecular Weight |
303.30 g/mol |
IUPAC Name |
3,3-difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C17H15F2NO2/c1-22-14-9-7-13(8-10-14)20-15(11-17(18,19)16(20)21)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 |
InChI Key |
BCBXMFWIWAQELH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(CC(C2=O)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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